(5Z)-5-[1-acetyl-5-(4-chlorophenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione
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Overview
Description
5-[1-ACETYL-5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-CYCLOHEXYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that features a pyrazole and pyrimidine ring system. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-ACETYL-5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-CYCLOHEXYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and pH is crucial to maintain consistency and quality. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
5-[1-ACETYL-5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-CYCLOHEXYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and exhibit various biological activities, including antiproliferative and anti-inflammatory effects.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
What sets 5-[1-ACETYL-5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-CYCLOHEXYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE apart is its unique combination of pyrazole and pyrimidine rings, which allows for a broader range of biological interactions and potential therapeutic applications.
Properties
Molecular Formula |
C21H23ClN4O4 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
5-[2-acetyl-3-(4-chlorophenyl)-3,4-dihydropyrazol-5-yl]-1-cyclohexyl-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H23ClN4O4/c1-12(27)26-17(13-7-9-14(22)10-8-13)11-16(24-26)18-19(28)23-21(30)25(20(18)29)15-5-3-2-4-6-15/h7-10,15,17,29H,2-6,11H2,1H3,(H,23,28,30) |
InChI Key |
KJZVXVDATMULNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)C3CCCCC3)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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